molecular formula C5H16NO4P B571013 (1-Amino-1-methylbutyl)phosphonic acid hydrate CAS No. 125078-17-3

(1-Amino-1-methylbutyl)phosphonic acid hydrate

Cat. No.: B571013
CAS No.: 125078-17-3
M. Wt: 185.16
InChI Key: LDZNYGHAIMXMJN-UHFFFAOYSA-N
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Description

(1-Amino-1-methylbutyl)phosphonic acid hydrate is a chemical compound with the molecular formula C5H16NO4P. It is known for its unique structure, which includes an amino group, a methyl group, and a phosphonic acid group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1-methylbutyl)phosphonic acid hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-amino-1-methylbutane with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1-methylbutyl)phosphonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds.

Scientific Research Applications

(1-Amino-1-methylbutyl)phosphonic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Amino-1-methylbutyl)phosphonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate
  • Phosphonic acid, (1-amino-1,3-dimethylbutyl)-

Uniqueness

(1-Amino-1-methylbutyl)phosphonic acid hydrate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-aminopentan-2-ylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.H2O/c1-3-4-5(2,6)10(7,8)9;/h3-4,6H2,1-2H3,(H2,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZNYGHAIMXMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(N)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693836
Record name (2-Aminopentan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125078-17-3
Record name (2-Aminopentan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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